An In-depth Technical Guide to the Physicochemical Properties of Difenoconazole and its Alcohol Metabolite
An In-depth Technical Guide to the Physicochemical Properties of Difenoconazole and its Alcohol Metabolite
This guide provides a comprehensive analysis of the physicochemical properties of the broad-spectrum fungicide difenoconazole. Understanding these properties is critical for researchers, scientists, and drug development professionals as they dictate the compound's environmental fate, bioavailability, formulation efficacy, and toxicological profile. This document delves into the core properties of the parent molecule and introduces its significant alcohol metabolite, CGA 205375, often referred to as "difenoconazole-alcohol".
Introduction: The Significance of Physicochemical Characterization
Difenoconazole, a triazole fungicide, operates by inhibiting ergosterol biosynthesis, a crucial component of fungal cell membranes.[1][2] Its efficacy and environmental behavior are fundamentally governed by its inherent physicochemical characteristics. Properties such as solubility, vapor pressure, and the octanol-water partition coefficient determine how the molecule interacts with different environmental compartments (soil, water, air) and biological systems.
The term "difenoconazole-alcohol" commonly refers to the metabolite 1-[2-chloro-4-(4-chloro-phenoxy)-phenyl]-2-(1,2,4-triazol)-1-yl-ethanol (CGA 205375) .[3][4][5] This compound is a primary transformation product of difenoconazole in various environmental and biological systems.[4] Therefore, a thorough understanding of the parent compound is essential, complemented by an analysis of its key metabolites.
Part 1: Physicochemical Properties of Difenoconazole
The following table summarizes the key physicochemical properties of difenoconazole, compiled from various regulatory and scientific sources.
| Property | Value | Temperature (°C) | Source(s) |
| Molecular Formula | C₁₉H₁₇Cl₂N₃O₃ | N/A | [1][6] |
| Molecular Weight | 406.3 g/mol | N/A | [7][8][9] |
| Physical State | White to light beige crystalline solid | Ambient | [2][9] |
| Melting Point | 78.6 - 82.5 °C | N/A | [1][8][9] |
| Boiling Point | 101 - 220 °C | (at 4 Pa) | [1][8][10] |
| Vapor Pressure | 3.3 x 10⁻⁸ Pa (3.33 x 10⁻⁵ mPa) | 25 | [1][2][10] |
| Water Solubility | 15 mg/L (at pH 7) | 20 - 25 | [1][2][8] |
| Solubility in Organic Solvents | Ethanol: 330 g/L, Acetone: 610 g/L, Toluene: 490 g/L | 25 | [8] |
| Methanol, Chloroform: Slightly Soluble | N/A | [10][11] | |
| Octanol-Water Partition Coefficient (log Kow) | 4.36 - 4.4 | 25 | [1][2] |
| Dissociation Constant (pKa) | 1.07 - 1.1 | 20 - 25 | [1][2] |
| Henry's Law Constant | 9.0 x 10⁻⁷ Pa m³/mol | 25 | [1] |
Expert Insights:
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Solubility: Difenoconazole's low water solubility (15 mg/L) and high solubility in organic solvents are characteristic of a lipophilic compound.[1][2][8] This property influences its formulation; it is often prepared as an emulsifiable concentrate (EC) to ensure effective application.[6] The solubility is also temperature-dependent, increasing with higher temperatures.[7]
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Lipophilicity (log Kow): A log Kow of 4.36 indicates a high affinity for fatty or organic phases over aqueous ones.[1][2] This is a critical parameter for predicting bioaccumulation in organisms and adsorption to soil organic matter.[1] A high log Kow suggests a potential for bioaccumulation in the fatty tissues of organisms.[12]
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Vapor Pressure: The very low vapor pressure signifies that difenoconazole is not volatile and is unlikely to be transported over long distances in the atmosphere.[1][2]
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Stability: Difenoconazole is stable to hydrolysis in sterile solutions at pH 5, 7, and 9.[1][2] It also shows limited degradation under photolytic conditions, suggesting persistence in aquatic environments in the absence of microbial activity.[1][2]
Part 2: The Alcohol Metabolite (CGA 205375)
The primary alcohol metabolite, CGA 205375, is formed through the hydrolysis of the ketal group in the parent difenoconazole molecule.[3] This transformation is a key step in the degradation pathway of difenoconazole in soil and during the processing of agricultural products like tea.[13][14][15]
| Property | Value | Source(s) |
| Chemical Name | 1-[2-chloro-4-(4-chloro-phenoxy)-phenyl]-2-(1,2,4-triazol)-1-yl-ethanol | [3] |
| Molecular Formula | C₁₆H₁₃Cl₂N₃O₂ | [5] |
| Molecular Weight | 350.20 g/mol | [5] |
Expert Insights:
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Formation: The formation of this alcohol metabolite represents a detoxification pathway, as studies have shown that the transformation products of difenoconazole generally exhibit lower acute toxicity to aquatic organisms than the parent compound.[14][16]
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Environmental Significance: The presence and concentration of CGA 205375 are important indicators of difenoconazole degradation in environmental matrices.[4] Studies on tea processing have shown that the leaching rate of difenoconazole-alcohol into tea infusions can be significant, highlighting the importance of monitoring this metabolite in food products.[13][15]
Part 3: Experimental Protocols for Physicochemical Property Determination
The determination of these properties relies on standardized methodologies, primarily those established by the Organisation for Economic Co-operation and Development (OECD).[17][18]
Protocol 1: Water Solubility (OECD 105 - Flask Method)
This method is a straightforward and reliable way to determine the water solubility of substances.
Methodology:
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Preparation: Add an excess amount of difenoconazole to a known volume of distilled water in a flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
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Phase Separation: Allow the solution to stand, or centrifuge, to separate the undissolved solid from the aqueous phase.
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Analysis: Carefully extract a sample from the aqueous phase and determine the concentration of difenoconazole using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: The solubility is reported in mg/L or mol/L.
Causality Behind Experimental Choices: The flask method is chosen for its simplicity and applicability to a wide range of compounds. Ensuring equilibrium is critical for an accurate measurement, and HPLC is selected for its sensitivity and specificity in quantifying the analyte.
Caption: Workflow for determining water solubility via the Flask Method (OECD 105).
Protocol 2: Octanol-Water Partition Coefficient (log Kow) (OECD 107 - Shake Flask Method)
This protocol measures the lipophilicity of a compound.
Methodology:
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Preparation: Prepare a solution of difenoconazole in n-octanol that has been pre-saturated with water.
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Partitioning: Add a volume of water (pre-saturated with n-octanol) to the octanol solution in a separatory funnel.
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Equilibration: Shake the funnel vigorously for a set period, then allow the two phases (octanol and water) to separate completely.
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Analysis: Determine the concentration of difenoconazole in both the n-octanol and water phases using HPLC.
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Calculation: The partition coefficient (Kow) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (log Kow).
Causality Behind Experimental Choices: The shake flask method is a direct measure of partitioning. Pre-saturating the solvents is crucial to prevent volume changes during the experiment that would affect concentration measurements.
Caption: Experimental workflow for determining the Octanol-Water Partition Coefficient (OECD 107).
Part 4: Metabolic Pathway of Difenoconazole to Difenoconazole-Alcohol
The transformation of difenoconazole involves several key reactions, with hydrolysis being a primary step in forming the alcohol metabolite.
Caption: Simplified metabolic pathway of Difenoconazole.
Conclusion
The physicochemical properties of difenoconazole define its behavior as a fungicide and its impact on the environment. Its low water solubility and high log Kow value are indicative of a persistent, lipophilic compound with a potential for bioaccumulation. The formation of the alcohol metabolite, CGA 205375, through hydrolysis is a critical degradation step that generally leads to less toxic compounds. A comprehensive understanding of these properties, determined through standardized protocols, is essential for the safe and effective use of difenoconazole in agricultural and other applications.
References
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Title: Solubility Measurement and Calculation of Difenoconazole in Several Solvents at 278.15 to 323.15 K Source: ACS Publications URL: [Link]
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Title: Difenoconazole (Ref: CGA 169374) Source: AERU - University of Hertfordshire URL: [Link]
- Title: CN101899040A - Preparation process of difenoconazole Source: Google Patents URL
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Title: Difenoconazole | C19H17Cl2N3O3 | CID 86173 Source: PubChem URL: [Link]
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Title: DIFENOCONAZOLE Source: World Health Organization (WHO) URL: [Link]
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Title: DIFENOCONAZOLE Source: Indofil Industries Limited URL: [Link]
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Title: Difenoconazole-alcohol | C16H13Cl2N3O2 | CID 20070433 Source: PubChem - NIH URL: [Link]
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Title: Residue Degradation and Risk Assessment of Difenoconazole and Its Metabolite during Tea Growing, Processing and Brewing by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Determination Source: PubMed URL: [Link]
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Title: Degradation of difenoconazole in water and soil: Kinetics, degradation pathways, transformation products identification and ecotoxicity assessment Source: PubMed URL: [Link]
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Title: OECD Guidelines for the Testing of Chemicals Source: Wikipedia URL: [Link]
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Title: Octanol-water partition coefficient Source: Wikipedia URL: [Link]
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Title: DIFENOCONAZOLE (224) Source: Food and Agriculture Organization of the United Nations URL: [Link]
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